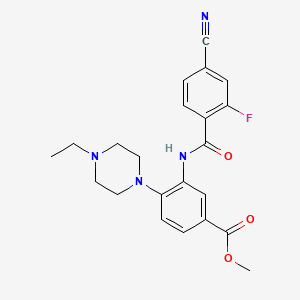

Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

Description

Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic small molecule characterized by three key structural motifs:

Methyl benzoate ester: Enhances lipophilicity and influences metabolic stability.

4-Cyano-2-fluorobenzamido substituent: The electron-withdrawing cyano and fluorine groups may enhance binding affinity to biological targets (e.g., kinases or GPCRs) and modulate electronic properties.

While direct data on its biological activity or crystallography are absent in the provided evidence, comparisons with structurally related compounds (see below) suggest its design aligns with medicinal chemistry strategies for optimizing pharmacokinetics and target engagement.

Properties

IUPAC Name |

methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-3-26-8-10-27(11-9-26)20-7-5-16(22(29)30-2)13-19(20)25-21(28)17-6-4-15(14-24)12-18(17)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUKHVZTSSRSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C19H22FN3O2

- Molecular Weight : 345.39 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a benzoate moiety linked to a piperazine ring and a cyano group, which may contribute to its biological properties. The presence of fluorine in the aromatic system also suggests potential enhancements in pharmacokinetic properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds that include piperazine and cyano functionalities. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in cell growth, such as the PI3K/Akt pathway.

-

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

- Testing Against Pathogens :

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine have been linked to modulation of neurotransmitter systems.

- Potential Effects :

- Anxiolytic and antidepressant-like effects observed in animal models.

- Interaction with serotonin and dopamine receptors, which are critical in mood regulation.

Summary of Biological Activities

Structure-Activity Relationship (SAR)

| Compound Feature | Activity Impact |

|---|---|

| Piperazine ring | Enhances interaction with neurotransmitter receptors |

| Cyano group | Increases cytotoxicity in cancer cells |

| Fluorine substitution | Improves pharmacokinetic properties |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate exhibit significant antitumor properties. The presence of the piperazine moiety is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Neuropharmacology

The piperazine group also suggests potential applications in neuropharmacology. Compounds featuring this structure have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. This compound may exhibit similar properties, making it a candidate for further investigation in psychiatric disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include:

- Formation of the benzoate moiety : Utilizing benzoic acid derivatives.

- Introduction of the piperazine ring : This can be achieved through nucleophilic substitution reactions.

- Cyanation and fluorination : These modifications enhance the compound's biological activity and solubility .

The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structural integrity and purity.

Biological Studies

In vitro Studies

In vitro studies have shown that this compound can inhibit specific enzyme activities that are crucial for tumor cell proliferation. For instance, it may act as an inhibitor of kinases involved in signaling pathways that regulate cell cycle progression .

In vivo Studies

Animal model studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound. Preliminary findings suggest that it has favorable absorption characteristics and exhibits a good safety profile, making it suitable for further development as a therapeutic agent .

Case Study 1: Anticancer Efficacy

A study focused on a series of benzoate derivatives found that compounds similar to this compound demonstrated potent anticancer activity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The study suggested that these compounds could mitigate oxidative stress and improve cognitive function in animal models of Alzheimer's disease .

Comparison with Similar Compounds

Research Tools and Methodologies

- Analytical Techniques : HPLC () and ESI-MS () are critical for purity assessment and structural confirmation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-yl)benzoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the benzoate core. For example, coupling 4-cyano-2-fluorobenzoic acid derivatives with a piperazine-containing intermediate via amide bond formation. Key steps include:

- Nucleophilic substitution : Reacting 4-ethylpiperazine with a halogenated benzoate precursor under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ .

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the benzamido group to the benzoate core. Purification via column chromatography (e.g., chloroform:methanol gradients) improves yield .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of 4-ethylpiperazine) to minimize side products.

Q. How can the crystalline structure of this compound be determined, and what software is suitable for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use vapor diffusion with solvents like ethanol/water or DMSO/ethyl acetate.

- Data collection : Employ a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement. SHELX programs are robust for handling high-resolution data and twinning, common in piperazine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylpiperazine protons at δ 2.4–2.6 ppm; fluorobenzamido aromatic protons at δ 7.2–8.1 ppm) .

- MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~470–500 Da).

- IR : Detect amide C=O stretches (~1650–1680 cm⁻¹) and nitrile groups (~2240 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-ethylpiperazine moiety influence the compound’s conformational stability and intermolecular interactions?

- Methodology :

- Conformational analysis : Use SCXRD to identify chair/boat conformations of the piperazine ring. In similar derivatives, the 4C1 chair conformation dominates due to reduced steric strain .

- Intermolecular forces : Analyze hydrogen bonds (N–H⋯O/F) and π-π stacking between aromatic rings. For example, the protonated piperazine N–H often forms H-bonds with carboxylate oxygens (distance ~2.8–3.0 Å) .

Q. What strategies can resolve contradictions in biochemical activity data, such as varying IC₅₀ values across assays?

- Methodology :

- Assay standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (≤1% DMSO).

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT). Discrepancies may arise from off-target effects or membrane permeability issues .

- SAR studies : Modify substituents (e.g., replace 4-cyano with -CF₃) to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes, and what validation is required?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases). Focus on the fluorobenzamido group’s role in π-stacking with hydrophobic pockets .

- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental IC₅₀ data and mutagenesis studies .

Q. What are the challenges in analyzing metabolic stability, and how can LC-MS/MS methods be optimized?

- Methodology :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use a C18 column (2.6 µm, 100 Å) with gradient elution (water:acetonitrile + 0.1% formic acid).

- Metabolite ID : Employ HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the ethylpiperazine group or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.